An In-depth Technical Guide to (R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereospecific structure and reactive functional groups make it a valuable intermediate in the development of novel therapeutics, most notably in the field of antifungal agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look at its synthesis and chiral resolution, established analytical methodologies, and its applications in drug development, alongside crucial safety and handling information.
Physicochemical Properties
The physical and chemical characteristics of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride are fundamental to its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |
| Molecular Weight | 226.53 g/mol | [1][2] |
| CAS Number | 89981-74-8 (for hydrochloride) | [1][2] |
| Appearance | Solid | [2] |
| Color | White to off-white | |
| Predicted Boiling Point | 256.4 ± 25.0 °C (for free base) | [3] |
| Predicted Density | 1.262 ± 0.06 g/cm³ (for free base) | [3] |
| Predicted pKa | 8.28 ± 0.10 (for free base) | [3] |
| Solubility | Soluble in DMSO and Methanol. The hydrochloride salt of the analogous 2,3-dichloro isomer is highly soluble in water (≥ 100 mg/mL). | [1][4] |
| Storage | Store at room temperature in an inert atmosphere. | [2] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, the methine proton at the chiral center, the methyl protons, and the protons of the amine group. The aromatic region would likely display a complex splitting pattern due to the positions of the chlorine atoms. The methine proton would appear as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The amine protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chlorine atoms. The chiral methine carbon and the methyl carbon would have characteristic chemical shifts in the aliphatic region.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the fingerprint region below 1000 cm⁻¹). For the hydrochloride salt, the N-H stretching bands of the ammonium salt would be prominent in the 2400-3200 cm⁻¹ region. When preparing a KBr pellet for analysis, it is important to be aware of potential ion exchange between the hydrochloride and the bromide, which could alter the spectrum.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (m/z 190.07). The fragmentation pattern would be characterized by the loss of a methyl group to form a stable benzylic cation. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-1-(2,4-Dichlorophenyl)ethanamine is most commonly achieved through the resolution of the racemic mixture. A well-established method involves the use of a chiral resolving agent, such as (S)-(+)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.
Experimental Protocol: Chiral Resolution of 1-(2,4-Dichlorophenyl)ethanamine
This protocol describes the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-(+)-mandelic acid.
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(S)-(+)-Mandelic acid
-
Isopropyl alcohol (IPA)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
4 N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Prepare a 3:2 (v/v) mixture of isopropyl alcohol and ethanol.
-
In a reaction vessel, dissolve (S)-(+)-mandelic acid (1.0 equivalent) in the heated solvent mixture (approximately 60 °C).
-
To the hot solution, add racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent).
-
Allow the solution to cool gradually to 30 °C over 2 hours and then stir at this temperature for 24 hours to facilitate the crystallization of the desired diastereomeric salt.
-
Collect the crystals by filtration and wash with cold acetone.
-
-
Recrystallization (Optional, for higher purity):
-
The obtained salt can be recrystallized from a fresh 3:2 mixture of IPA/EtOH to enhance the diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in dichloromethane.
-
Add 4 N aqueous sodium hydroxide solution and stir the biphasic mixture vigorously for 1 hour at room temperature to neutralize the mandelic acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(2,4-Dichlorophenyl)ethanamine as a colorless liquid.[3]
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.
-
Analytical Methods
Robust analytical methods are essential for ensuring the purity and enantiomeric excess of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary technique for determining the enantiomeric purity of 1-(2,4-dichlorophenyl)ethanamine.
Principle: The separation of enantiomers is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Typical Protocol:
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is commonly used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs, typically around 220-230 nm.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the chemical purity of the compound and for structural confirmation. For chiral analysis by GC, derivatization with a chiral reagent is often necessary.
Principle: The volatile amine (or its derivative) is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides mass information for identification.
Typical Protocol for Purity Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set to ensure complete volatilization without degradation.
-
Oven Program: A temperature gradient is used to elute the compound and any impurities.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and expected fragments.
Chemical Reactivity
The chemical reactivity of (R)-1-(2,4-Dichlorophenyl)ethanamine is primarily dictated by its primary amine functionality and the dichlorophenyl ring.
-
Nucleophilicity of the Amine: The primary amine is a good nucleophile and will readily react with electrophiles. Common reactions include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
-
-
Aromatic Ring: The dichlorophenyl ring is electron-deficient due to the electron-withdrawing nature of the two chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution under harsh conditions, although this is less common.
Applications in Drug Development
The primary application of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is as a chiral building block in the synthesis of APIs. Its defined stereochemistry is crucial for the biological activity and safety profile of the final drug product.
Synthesis of Luliconazole
A prominent example of its application is in the synthesis of the antifungal agent, Luliconazole .[5][6] Luliconazole is a topical imidazole antifungal used to treat athlete's foot, jock itch, and ringworm. The (R)-enantiomer of 1-(2,4-dichlorophenyl)ethanamine is a precursor to a key chiral intermediate in the synthesis of Luliconazole, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[6][7] The stereochemistry at the carbon bearing the dichlorophenyl group is critical for the antifungal activity of Luliconazole.
The synthesis of this key intermediate often starts from ω-chloro-2,4-dichloroacetophenone, which is asymmetrically reduced to form (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. While (R)-1-(2,4-Dichlorophenyl)ethanamine itself is not directly incorporated into the final Luliconazole structure in all reported synthetic routes, its structural motif and the methods for controlling its stereochemistry are highly relevant to the synthesis of such chiral intermediates.
Safety and Handling
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is classified as harmful and an irritant. Appropriate safety precautions must be taken during its handling and use.
Hazard Statements:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
If swallowed, seek medical attention.
Toxicology:
-
Mutagenicity: No specific data from an Ames test or other mutagenicity assays for this compound were found in the public domain. Standard practice for new chemical entities in drug development would involve such testing. The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9][10]
Conclusion
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a valuable chiral intermediate with a well-defined role in the synthesis of pharmaceutically active compounds, particularly antifungal agents like Luliconazole. Its synthesis via chiral resolution is a practical approach to obtaining the enantiomerically pure material. A thorough understanding of its physicochemical properties, analytical methods for its characterization, and its safe handling are essential for its effective use in research and drug development. Further studies to fully characterize its spectroscopic properties and toxicological profile would be beneficial for the scientific community.
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